molecular formula C23H21N3O4 B11012504 2-methyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-3-nitrobenzamide

2-methyl-N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-3-nitrobenzamide

Cat. No.: B11012504
M. Wt: 403.4 g/mol
InChI Key: JTALVBOMOCHNHC-UHFFFAOYSA-N
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Description

2-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-3-nitrobenzamide is a complex organic compound with a unique structure that includes a nitrobenzamide core, a methyl group, and a 4-methylbenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The nitrobenzene derivative is then subjected to amidation with 2-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Reductive Amination: The final step involves the reductive amination of the intermediate with 4-methylbenzylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide and benzylamino groups can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-3-nitrobenzamide: Lacks the 2-methyl group, which may affect its reactivity and biological activity.

    2-methyl-N-(2-{[(benzyl)amino]carbonyl}phenyl)-3-nitrobenzamide: Lacks the 4-methyl group on the benzylamine, which may influence its binding affinity and specificity.

Uniqueness

2-methyl-N-(2-{[(4-methylbenzyl)amino]carbonyl}phenyl)-3-nitrobenzamide is unique due to the presence of both the 2-methyl and 4-methylbenzylamino groups, which can enhance its interactions with specific molecular targets and improve its overall biological activity.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

2-methyl-N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]-3-nitrobenzamide

InChI

InChI=1S/C23H21N3O4/c1-15-10-12-17(13-11-15)14-24-22(27)19-6-3-4-8-20(19)25-23(28)18-7-5-9-21(16(18)2)26(29)30/h3-13H,14H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

JTALVBOMOCHNHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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